REACTION_CXSMILES
|
[CH2:1]([S:3][C:4]1[S:8][CH:7]=[N:6][C:5]=1[C:9]([O:11]C)=[O:10])[CH3:2].[OH-].[Na+]>CO.O>[C:9]([C:5]1[N:6]=[CH:7][S:8][C:4]=1[S:3][CH2:1][CH3:2])([OH:11])=[O:10] |f:1.2|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C(C)SC1=C(N=CS1)C(=O)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for about 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
After the solvent had been removed in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the solids were removed by filtration
|
Type
|
CUSTOM
|
Details
|
After drying
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C=1N=CSC1SCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |